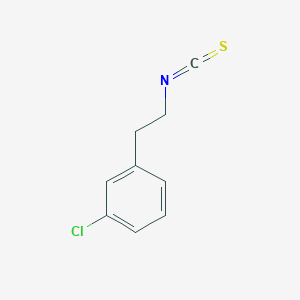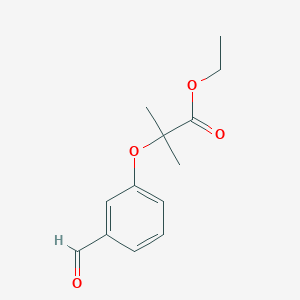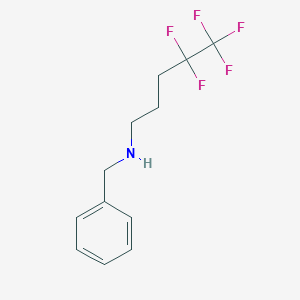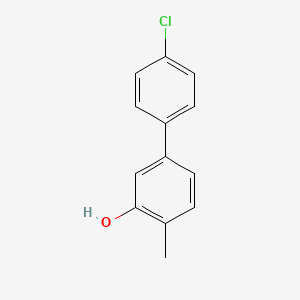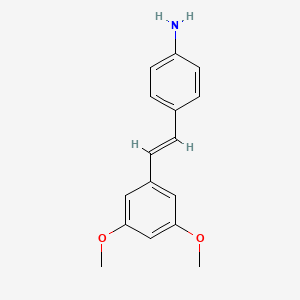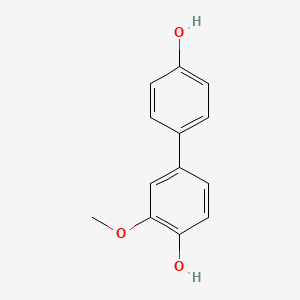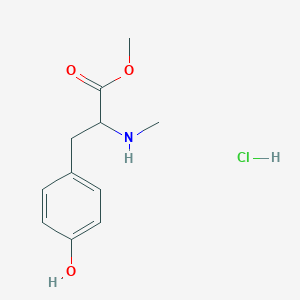
NCS-MP-NODA
Descripción general
Descripción
NCS-MP-NODA, also known as 1,4,7-triazacyclononane-1,4-diiacetic acid, is a chelating agent widely used in radiopharmaceuticals for positron emission tomography (PET) imaging. This compound is particularly effective in binding to metal ions, making it valuable in the field of nuclear medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of NCS-MP-NODA involves the reaction of tetrazine-amine with this compound in dimethyl sulfoxide (DMSO) as the solvent. Triethylamine is added to the reaction mixture, which is then incubated at room temperature overnight. The product is purified using high-performance liquid chromatography (HPLC) with a Waters Atlantis T3 column .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
NCS-MP-NODA primarily undergoes substitution reactions. The isothiocyanate group (NCS) reacts with primary amine groups (NH2) present on biomolecules to form stable bonds.
Common Reagents and Conditions
Reagents: Tetrazine-amine, triethylamine, dimethyl sulfoxide.
Conditions: Room temperature incubation overnight.
Major Products
The major product formed from the reaction of this compound with primary amines is a stable conjugate, which is often used in radiolabeling for PET imaging .
Aplicaciones Científicas De Investigación
NCS-MP-NODA is extensively used in scientific research, particularly in the field of nuclear medicine. Its ability to chelate metal ions makes it an excellent candidate for radiolabeling peptides and other biomolecules with fluorine-18, a positron-emitting isotope used in PET imaging . This compound is also used in the development of new radiopharmaceuticals for imaging early-stage metastases in cancer research .
Mecanismo De Acción
The mechanism of action of NCS-MP-NODA involves its ability to form stable complexes with metal ions. This chelation process is crucial for the radiolabeling of biomolecules, allowing for the non-invasive imaging of molecular processes in vivo. The compound targets specific molecular pathways by binding to metal ions, which are then detected using PET imaging .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA)
- 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- Triazacyclononane-phosphinate (TRAP)
Uniqueness
NCS-MP-NODA is unique in its ability to form stable complexes with metal ions at room temperature, making it suitable for radiolabeling temperature-sensitive molecules such as peptides and proteins. This property distinguishes it from other chelating agents like NOTA and DOTA, which require higher temperatures for effective chelation .
Propiedades
IUPAC Name |
2-[4-(carboxymethyl)-7-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c23-17(24)12-21-7-5-20(6-8-22(10-9-21)13-18(25)26)11-15-1-3-16(4-2-15)19-14-27/h1-4H,5-13H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZWESFCFFQUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6320851.png)
